1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride
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Overview
Description
1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno[3,4-d][1,2,3]triazole core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride typically involves multi-step organic reactions One common approach starts with the preparation of the chromeno[3,4-d][1,2,3]triazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with parameters like temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular processes, and potential therapeutic effects.
Medicine: Its potential pharmacological properties are explored for developing new drugs, particularly in areas like antimicrobial and anticancer research.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The chromeno[3,4-d][1,2,3]triazole core is known to engage in hydrogen bonding and dipole interactions, which are crucial for its biological activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one: This compound shares a similar core structure but features an imidazole ring instead of a triazole ring.
1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,4]triazol-4(1H)-one: This variant has a different triazole ring configuration, which may affect its reactivity and biological activity.
Uniqueness
1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride is unique due to its specific combination of the chromeno[3,4-d][1,2,3]triazole core and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-morpholin-4-ylpropyl)chromeno[3,4-d]triazol-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3.ClH/c21-16-14-15(12-4-1-2-5-13(12)23-16)20(18-17-14)7-3-6-19-8-10-22-11-9-19;/h1-2,4-5H,3,6-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMLVESGQGYGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C3=C(C(=O)OC4=CC=CC=C43)N=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731017-44-0 |
Source
|
Record name | [1]Benzopyrano[3,4-d]-1,2,3-triazol-4(1H)-one, 1-[3-(4-morpholinyl)propyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731017-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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